ethylsilane

Atomic Layer Epitaxy Surface Science Selective Deposition

Ethylsilane (H₃SiC₂H₅, CAS 2814-79-1) is a primary organosilicon hydride with the molecular formula C₂H₈Si and a molecular weight of 60.17 g/mol. This volatile, pyrophoric liquid is a key specialty gas in semiconductor manufacturing and advanced materials science.

Molecular Formula C2H8Si
Molecular Weight 60.17 g/mol
CAS No. 2814-79-1
Cat. No. B1580638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethylsilane
CAS2814-79-1
Molecular FormulaC2H8Si
Molecular Weight60.17 g/mol
Structural Identifiers
SMILESCC[SiH3]
InChIInChI=1S/C2H8Si/c1-2-3/h2H2,1,3H3
InChIKeyKCWYOFZQRFCIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylsilane (CAS 2814-79-1) Technical Profile for Semiconductor and Advanced Materials Procurement


Ethylsilane (H₃SiC₂H₅, CAS 2814-79-1) is a primary organosilicon hydride with the molecular formula C₂H₈Si and a molecular weight of 60.17 g/mol [1]. This volatile, pyrophoric liquid is a key specialty gas in semiconductor manufacturing and advanced materials science . Its core utility lies in its role as a single-source molecular precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-containing thin films, including silicon carbide (SiC) and amorphous silicon (a-Si) [2]. Ethylsilane provides a crucial alternative to simpler, more hazardous silicon sources like monosilane (SiH₄) by offering a tunable carbon source within the molecule and distinct thermal decomposition pathways [3].

Why Silane or Disilane Cannot Substitute Ethylsilane in SiC and Selective Silicon Deposition


Direct substitution of ethylsilane with simpler silicon precursors like monosilane (SiH₄) or disilane (Si₂H₆) is not possible for key applications because these alternatives lack an intrinsic carbon source and undergo fundamentally different decomposition and surface chemistry. Ethylsilane's unique β-hydride elimination pathway on silicon surfaces leads to a clean, carbon-free silicon layer upon annealing, a feature not shared by methylsilanes which leave carbon residue [1]. Conversely, for silicon carbide (SiC) synthesis, ethylsilane provides a pre-formed Si-C bond, enabling more stoichiometric film growth compared to complex gas mixtures of SiH₄ and hydrocarbons [2]. Furthermore, the class-wide thermal stability and adsorption behavior of alkylsilanes on Si(100) differ significantly, with ethylsilane exhibiting a defined saturation coverage and desorption kinetics that are critical for self-limiting atomic layer processes [3].

Quantitative Differentiators: Ethylsilane vs. Closest Analogs in CVD and Materials Synthesis


Surface Chemistry: Clean Si Deposition via β-Hydride Elimination at 700 K

Ethylsilane provides a unique pathway for depositing carbon-free silicon layers on Si(100) surfaces. Thermal decomposition proceeds via β-hydride elimination, resulting in the desorption of ethylene (C₂H₄) at 700 K, followed by hydrogen (H₂) at 800 K. This leaves behind a clean silicon surface [1]. This mechanism is a key differentiator from methylsilane (CH₃SiH₃), which decomposes via dehydrogenation of the methyl groups and leaves carbon contamination on the surface [2]. Tetraethylsilane (Si(C₂H₅)₄) does not even adsorb on the surface under the same conditions, highlighting the critical balance of substituents [3].

Atomic Layer Epitaxy Surface Science Selective Deposition

Thermal Stability: Quantified Activation Energy for Gas-Phase Decomposition

The gas-phase decomposition kinetics of ethylsilane are well-defined, providing crucial data for designing and modeling CVD reactors. The unimolecular rate constant for its decomposition is kuni(T) = 1.96 × 10¹² s⁻¹ exp(−205 kJ mol⁻¹/RT) over a temperature range of 990–1330 K [1]. The high-pressure activation energy for the key ethylsilylene decomposition step (EtSiH₂ → C₂H₄ + SiH₂) has been measured at 25.0 kcal/mol [2]. These parameters are essential for computational fluid dynamics (CFD) simulations to optimize precursor utilization and film uniformity, offering a level of kinetic understanding not available for all specialty precursors.

Gas-Phase Kinetics CVD Process Modeling Thermal Stability

Polymerization Outcome: Defined Polysilane Backbone vs. Complex Mixtures

When used as a monomer for synthesizing preceramic polymers, ethylsilane exhibits a more predictable and desirable polymerization behavior compared to its closest analog, vinylsilane. Using dimethyltitanocene catalysis, ethylsilane forms polysilanes with a -Si-Si-Si-Si- backbone via a step-growth mechanism [1]. In contrast, vinylsilane undergoes multiple competing polymerization routes, leading to a mixture of structures including polycarbosilanes (-Si-C-Si-C-) and cross-linked products [2]. This structural difference has significant downstream consequences for ceramic conversion, where the carbosilane polymer from vinylsilane yields a high char yield (60-75%) but the more defined polysilane from ethylsilane offers a potentially more tunable route to SiC ceramics [3].

Preceramic Polymers Silicon Carbide Ceramics Polysilanes

Primary Scientific and Industrial Use Cases for Ethylsilane (CAS 2814-79-1)


Chemical Vapor Deposition (CVD) of Silicon Carbide (SiC) Nanoparticles and Thin Films

Ethylsilane is identified as a promising single-source precursor for the synthesis of silicon carbide (SiC) nanoparticles [1]. Unlike methods using separate silicon and carbon sources (e.g., SiH₄ and C₂H₄), ethylsilane contains a pre-formed Si-C bond. This facilitates the direct formation of the SiC phase under controlled thermal decomposition, simplifying gas handling systems and potentially improving film stoichiometry and nanoparticle uniformity [2].

Atomic Layer Epitaxy (ALE) for Pristine Silicon Interfaces

The surface chemistry of ethylsilane on Si(100) is uniquely suited for atomic layer epitaxy (ALE) applications. Its self-limiting adsorption, with a saturation coverage of approximately 0.25 monolayers, and its clean decomposition pathway via β-hydride elimination to yield a carbon-free surface above 800 K, make it an ideal precursor for depositing ultra-thin, high-purity silicon layers [1]. This is a significant advantage over precursors like methylsilane, which can leave carbon contamination at the interface [2].

Synthesis of Preceramic Polysilanes for SiC Ceramic Matrix Composites

Ethylsilane is a critical monomer for synthesizing linear polysilanes, which serve as soluble, processable precursors to silicon carbide (SiC) ceramics. The step-growth polymerization of ethylsilane yields a well-defined polysilane backbone (-Si-Si-Si-Si-) [1]. This polymer can be shaped into fibers, coatings, or infiltrated into preforms and subsequently pyrolyzed to form SiC. This route is foundational for developing high-temperature ceramic matrix composites (CMCs) for aerospace and energy applications [2].

Process Development and Reactor Modeling for CVD Systems

The availability of detailed, quantitative gas-phase decomposition kinetics for ethylsilane, including its unimolecular rate constant (kuni(T) = 1.96 × 10¹² s⁻¹ exp(−205 kJ mol⁻¹/RT)) and key activation energies, makes it a valuable model compound for academic and industrial process development [1]. This data allows for accurate computational fluid dynamics (CFD) simulations of CVD reactors, enabling engineers to predict deposition rates, film uniformity, and gas-phase nucleation before committing to costly and time-consuming experimental trials [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.